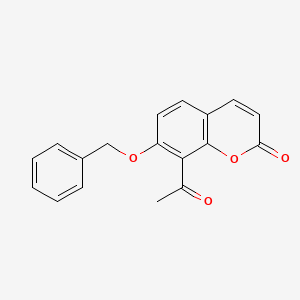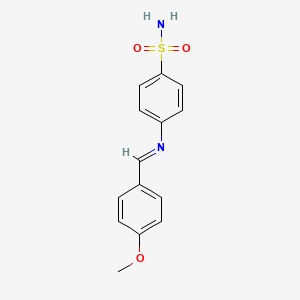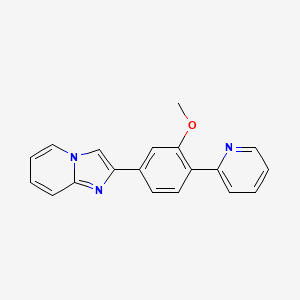![molecular formula C13H11N3O4S B3063445 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide CAS No. 66667-60-5](/img/structure/B3063445.png)
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide is a Schiff base compound derived from the condensation of 4-nitrobenzaldehyde and sulfanilamide. Schiff bases are known for their versatility and bioactivity, making them valuable in various fields such as medicinal chemistry, coordination chemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide typically involves the condensation reaction between 4-nitrobenzaldehyde and sulfanilamide in an ethanol solution. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Complexation: The compound can form coordination complexes with metal ions, which can alter its chemical and biological properties.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base.
Complexation: Metal salts (e.g., copper(II) chloride), often in aqueous or alcoholic solutions.
Major Products Formed
Reduction: 4-[(E)-[(4-aminophenyl)methylidene]amino]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Complexation: Metal complexes of the Schiff base, which can exhibit different properties compared to the free ligand.
Applications De Recherche Scientifique
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities.
Coordination Chemistry: The compound can act as a ligand to form complexes with various metal ions, which are studied for their catalytic and biological properties.
Material Science: Schiff bases and their metal complexes are explored for their potential use in materials with specific electronic, magnetic, or optical properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by forming coordination complexes with metal ions that are essential for enzyme function. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-[(4-nitrophenyl)methylidene]amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide .
- 4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide .
- 4-[(E)-[(2-hydroxyphenyl)ethylidene]amino]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide .
Uniqueness
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its electron-withdrawing capability, affecting its reactivity and interaction with biological targets. Additionally, its ability to form stable metal complexes distinguishes it from other Schiff bases .
Propriétés
Numéro CAS |
66667-60-5 |
|---|---|
Formule moléculaire |
C13H11N3O4S |
Poids moléculaire |
305.31 g/mol |
Nom IUPAC |
4-[(4-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c14-21(19,20)13-7-3-11(4-8-13)15-9-10-1-5-12(6-2-10)16(17)18/h1-9H,(H2,14,19,20) |
Clé InChI |
IJEQJCKQAKELNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-hydroxy-4-[(2-phenylacetyl)amino]benzamide](/img/structure/B3063384.png)





![3-[(2-{[(6,8-Disulfonaphthalen-2-yl)amino]methyl}-3,4,5-trihydroxybenzoyl)oxy]-4,5-dihydroxybenzoic acid](/img/structure/B3063417.png)

![4-[(3-Hydroxy-benzylidene)-amino]-benzenesulfonamide](/img/structure/B3063432.png)
![4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENE-1-SULFONAMIDE](/img/structure/B3063439.png)



